

Synthesis of Dasatinib intermediate from 2-Chloro-6-methylpyrimidin-4-amine.

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Compound of Interest

Compound Name: 2-Chloro-6-methylpyrimidin-4-amine

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Application Notes and Protocols: Synthesis of a Key Dasatinib Intermediate

Topic: Synthesis of Dasatinib Intermediate from **2-Chloro-6-methylpyrimidin-4-amine** derivatives.

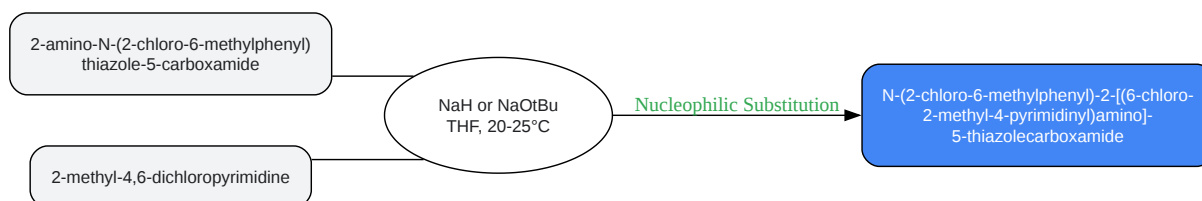
Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The synthesis of Dasatinib involves the coupling of several key intermediates. This document outlines a detailed protocol for the synthesis of a crucial Dasatinib intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, which is formed by the reaction of a thiazole derivative with a pyrimidine derivative. While the direct starting material **2-Chloro-6-methylpyrimidin-4-amine** is closely related to the pyrimidine precursors used in established synthetic routes, this protocol will focus on the more commonly cited pathway involving 2-methyl-4,6-dichloropyrimidine for clarity and reproducibility. This intermediate is pivotal for the subsequent coupling with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.

Synthetic Pathway Overview

The synthesis of the target intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide, is typically achieved through the nucleophilic substitution reaction between 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-methyl-4,6-dichloropyrimidine. The overall reaction scheme is presented below.



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Caption: Synthetic route to a key Dasatinib intermediate.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

Materials:

- 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- 2-methyl-4,6-dichloropyrimidine
- Sodium t-butoxide (NaOtBu) or Sodium Hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO₃) solution

- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Acetic Acid

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in anhydrous THF.
- **Base Addition:** To the stirring solution, add a strong base such as sodium t-butoxide or sodium hydride portion-wise at a controlled temperature of -30 to -20°C .^[1] Stir the resulting mixture for 10-30 minutes.^[1]
- **Addition of Pyrimidine:** In a separate flask, prepare a solution of 2-methyl-4,6-dichloropyrimidine in anhydrous THF.^[1] Add this solution dropwise to the reaction mixture, maintaining the temperature between -30 and -20°C .^[1]
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to -10 to -5°C and stir for 2-12 hours.^[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture to 0 - 5°C and slowly add 1 M HCl to quench the reaction and adjust the pH to 5-6.^[1]
- **Work-up and Isolation:**
 - Add saturated NaHCO_3 solution and extract the product with dichloromethane.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** The crude product can be purified by crystallization or column chromatography to yield the desired intermediate, N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide.

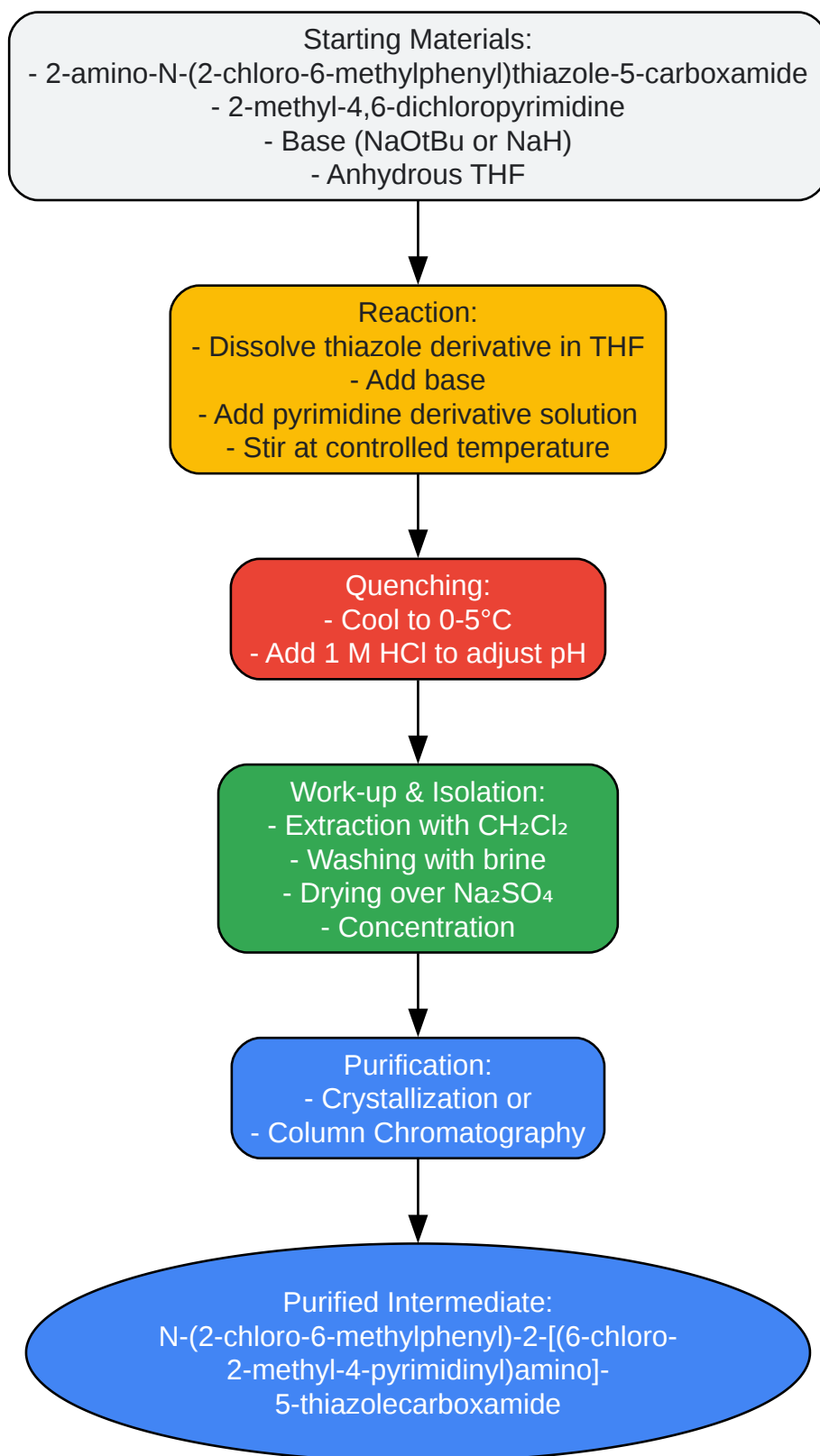
Data Presentation

The following table summarizes the quantitative data reported for the synthesis of the key Dasatinib intermediate.

Parameter	Value	Reference
Yield		
N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide	94%	[2]
Reaction Conditions		
Base	NaOtBu	[2]
Solvent	THF	[2]
Temperature	20-25°C	[2]
Reaction Time	1 hour	[2]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from the starting materials to the purified intermediate.



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Caption: Workflow for the synthesis of the Dasatinib intermediate.

Conclusion

The synthesis of the Dasatinib intermediate N-(2-chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide is a critical step in the overall synthesis of Dasatinib. The protocol detailed above, derived from established literature, provides a robust method for obtaining this intermediate in high yield. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving optimal results. This intermediate serves as a versatile precursor for the final convergent synthesis step of Dasatinib.

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References

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